Triphenylgermane

Catalog No.
S1905349
CAS No.
2816-43-5
M.F
C18H15Ge
M. Wt
303.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylgermane

CAS Number

2816-43-5

Product Name

Triphenylgermane

IUPAC Name

triphenylgermane

Molecular Formula

C18H15Ge

Molecular Weight

303.9 g/mol

InChI

InChI=1S/C18H15Ge/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H

InChI Key

SLAJUCLVZORTHN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[GeH](C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3
  • Organic electronics: TpGe has semiconducting properties, making it a potential candidate for organic electronic devices such as transistors and solar cells. Researchers are investigating methods to improve the conductivity and processability of TpGe for these applications [].
  • Organic light-emitting diodes (OLEDs): OLEDs are a type of display technology that uses organic materials to emit light. TpGe is being studied as a potential host material for OLEDs due to its ability to transport charge carriers and its good film-forming properties [].
  • Biomedical research: Some studies have explored the potential use of TpGe derivatives in biomedicine. For example, TpGe-based compounds have been investigated for their antitumor and antiangiogenic properties (ability to inhibit blood vessel growth) []. However, more research is needed to understand the potential benefits and risks of TpGe for biomedical applications.

Triphenylgermane is an organogermanium compound with the chemical formula C₁₈H₁₆Ge. It is characterized by three phenyl groups attached to a germanium atom, forming a colorless, viscous liquid that is soluble in organic solvents but insoluble in water. This compound is notable for its structural similarity to triphenylsilane and triphenylstannane, which are organosilicon and organotin compounds, respectively. Triphenylgermane serves as a precursor for various germanium-containing compounds and has garnered interest in both synthetic and catalytic applications due to its unique chemical properties .

  • Deprotonation: The compound can be deprotonated to form triphenylgermyl anions, which are useful intermediates in organic synthesis. For instance, the reaction with N-heterocyclic carbene-supported copper alkoxides leads to the formation of novel copper-germanium complexes .
  • Cross-Coupling Reactions: Triphenylgermane can engage in cross-coupling reactions with various organometallic reagents, facilitating the introduction of germanium into organic molecules .
  • Hydrogermylation: It can react with activated alkenes in the presence of catalysts to yield β-germylated products, showcasing its nucleophilic character at the germanium center .

Triphenylgermane can be synthesized through several methods:

  • Direct Synthesis: One common method involves the reaction of phenylmagnesium bromide with germanium tetrachloride:
    3C6H5MgBr+GeCl4C18H16Ge+3MgClBr3\text{C}_6\text{H}_5\text{MgBr}+\text{GeCl}_4\rightarrow \text{C}_{18}\text{H}_{16}\text{Ge}+3\text{MgClBr}
  • Reduction Methods: Another approach includes the reduction of triphenylgermanium chloride using lithium aluminum hydride or other reducing agents.
  • From Organometallic Precursors: It can also be obtained from reactions involving other organogermanium compounds or via hydrolysis of triphenylgermanium oxides under acidic conditions .

Triphenylgermane finds applications in several fields:

  • Catalysis: It serves as a precursor for various catalysts in organic synthesis, particularly in cross-coupling reactions and hydrogermylation processes .
  • Material Science: Due to its unique electronic properties, it is investigated for use in semiconductors and other electronic materials.
  • Organic Synthesis: It acts as a reagent in the synthesis of more complex organogermanium compounds and is utilized in the development of new synthetic methodologies .

Recent studies have focused on the interactions of triphenylgermane with various metal complexes. For example, its deprotonation leads to the formation of stable germyl complexes that can participate in further chemical transformations. The interactions between triphenylgermane and transition metal catalysts have been explored to understand their reactivity and potential applications in synthetic organic chemistry .

Triphenylgermane shares structural similarities with other organo-element compounds, notably:

Compound NameFormulaKey Characteristics
TriphenylsilaneC₁₈H₁₈SiUsed extensively in silicon chemistry; more stable than triphenylgermane.
TriphenylstannaneC₁₈H₁₈SnExhibits similar reactivity patterns; often used as a reagent in organic synthesis.
TrimethylgermaneC₆H₁₈GeA smaller analogue; less sterically hindered compared to triphenylgermane.

Uniqueness of Triphenylgermane

Triphenylgermane is unique due to its balance between steric hindrance from the bulky phenyl groups and the reactivity associated with the germanium center. This allows it to participate effectively in nucleophilic reactions while also serving as a precursor for more complex organogermanium species . Its distinctive properties make it a valuable compound for research and industrial applications.

Reaction of Triphenylgermyllithium with Electrophilic Substrates

Triphenylgermane (Ph₃GeH) is classically synthesized through organometallic intermediates, particularly triphenylgermyllithium (Ph₃GeLi). This reagent is generated via the reaction of triphenylgermanium chloride (Ph₃GeCl) with lithium metal or lithium aluminum hydride (LiAlH₄). For example, treatment of Ph₃GeCl with LiAlH₄ in diethyl ether yields Ph₃GeH through a hydride transfer mechanism. The reaction proceeds as follows:

$$
\text{Ph}3\text{GeCl} + \text{LiAlH}4 \rightarrow \text{Ph}3\text{GeH} + \text{LiCl} + \text{AlH}3
$$

Triphenylgermyllithium can also be prepared by reacting Ph₃GeCl with lithium metal in tetrahydrofuran (THF), forming Ph₃GeLi, which subsequently reacts with electrophiles such as water or alcohols to produce Ph₃GeH. This method achieves yields exceeding 85% after recrystallization from n-hexane.

Alkoxide-Mediated Deprotonation Strategies

Alkoxide bases, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), facilitate the deprotonation of triphenylgermane precursors. For instance, N-heterocyclic carbene (NHC)-supported copper alkoxides, like (IPr)CuOR (IPr = :C{N(2,6-iPr₂C₆H₃)CH}₂), deprotonate Ph₃GeH to form (NHC)CuGePh₃ complexes. These intermediates undergo σ-bond metathesis with electrophiles, regenerating Ph₃GeH or forming new germanium-carbon bonds. The use of bulky alkoxides enhances selectivity by minimizing side reactions.

Modern Catalytic Approaches

Transition Metal-Catalyzed Germylation Reactions

Palladium-catalyzed germylation of aryl halides using hexamethyldigermane (Me₃GeGeMe₃) has emerged as a robust method. For example, aryl bromides and triflates react with Me₃GeGeMe₃ in the presence of Pd(OAc)₂ and Xantphos, yielding aryltrimethylgermanes at 80–100°C. This protocol tolerates functional groups such as esters, nitriles, and heterocycles, achieving yields up to 87%.

Cobalt catalysts enable anti-Markovnikov hydrogermylation of terminal alkynes with tributylgermanium hydride (Bu₃GeH). Co₂(CO)₈ catalyzes the addition of Bu₃GeH to alkynes at 60°C, producing E-(β)-vinylgermanes with >90% regioselectivity. Radical-initiated hydrogermylation using peroxydisulfate (S₂O₈²⁻) further expands substrate scope, including Michael acceptors and activated alkenes.

Ultrasound-Assisted Synthesis Methodologies

While ultrasound-assisted synthesis of Ph₃GeH is less documented, analogous methodologies suggest potential applications. Ultrasonic irradiation accelerates organometallic reactions by enhancing mass transfer and reducing reaction times. For instance, ultrasound could improve the efficiency of LiAlH₄ reductions or transition metal-catalyzed couplings, though specific studies on Ph₃GeH remain scarce.

Solid-State Synthesis and Crystallization Techniques

Solid-phase synthesis leverages polymer-supported reagents for recyclable workflows. Polymer-bound siloxane transfer agents, such as PSTA-I~200~, enable chromatography-free purification of Ph₃GeH derivatives. Crystallization from n-hexane or toluene yields high-purity Ph₃GeH, with melting points confirmed at 42–43°C. Single-crystal X-ray diffraction (SC-XRD) analyses of related germanium hydrides, such as (IPr)CuGePh₃, validate structural motifs and bond lengths.

Table 1: Representative Yields from Catalytic Germylation Reactions

SubstrateCatalystConditionsYield (%)Reference
PhenylacetyleneCo₂(CO)₈60°C, 4 h92
4-BromotoluenePd(OAc)₂/Xantphos100°C, 24 h87
Methyl propiolateS₂O₈²⁻RT, 2 h65

Exact Mass

305.0385532 g/mol

Monoisotopic Mass

305.0385532 g/mol

Heavy Atom Count

19

Wikipedia

Triphenyl-germane

Dates

Modify: 2024-04-14

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